molecular formula C22H24N2O5 B11321164 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11321164
M. Wt: 396.4 g/mol
InChI Key: FRFKWUXGRHHWAV-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a furan ring, a morpholine ring, and a chromene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and morpholine intermediates, followed by their coupling with the chromene backbone under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The chromene backbone can be reduced under specific conditions.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the chromene backbone could produce a dihydrochromene derivative.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan and morpholine rings may interact with biological receptors, while the chromene backbone could play a role in modulating the compound’s overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Furan-2-yl-2-morpholin-4-yl-ethylamine: Shares the furan and morpholine rings but lacks the chromene backbone.

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Contains a morpholine ring and is used as a herbicide.

Uniqueness

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a furan ring, a morpholine ring, and a chromene backbone. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H24N2O5/c1-14-10-16-18(25)12-21(29-20(16)11-15(14)2)22(26)23-13-17(19-4-3-7-28-19)24-5-8-27-9-6-24/h3-4,7,10-12,17H,5-6,8-9,13H2,1-2H3,(H,23,26)

InChI Key

FRFKWUXGRHHWAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC(C3=CC=CO3)N4CCOCC4

Origin of Product

United States

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